molecular formula C10H13N3O3 B3871409 2-[2-(2-furylmethylene)hydrazino]-N-isopropyl-2-oxoacetamide

2-[2-(2-furylmethylene)hydrazino]-N-isopropyl-2-oxoacetamide

Cat. No. B3871409
M. Wt: 223.23 g/mol
InChI Key: WSDAVWULDCDPCK-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2-furylmethylene)hydrazino]-N-isopropyl-2-oxoacetamide, also known as Furosemide hydrazones, is a derivative of the diuretic drug Furosemide. It is a potent inhibitor of Na-K-Cl cotransporter, which is responsible for the reabsorption of salt and water in the kidneys. This compound has been extensively studied for its potential as a therapeutic agent in various diseases, including hypertension, heart failure, and edema.

Mechanism of Action

2-[2-(2-furylmethylene)hydrazino]-N-isopropyl-2-oxoacetamide hydrazones act as potent inhibitors of Na-K-Cl cotransporter, which is responsible for the reabsorption of salt and water in the kidneys. By inhibiting this transporter, this compound hydrazones increase the excretion of salt and water, resulting in diuresis and reduction in blood pressure. Additionally, they have been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound hydrazones have been shown to have potent diuretic and antihypertensive effects. They increase the excretion of salt and water, resulting in a reduction in blood pressure and edema. Additionally, they have been shown to have anti-inflammatory effects, making them a promising candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-[2-(2-furylmethylene)hydrazino]-N-isopropyl-2-oxoacetamide hydrazones is their potent diuretic and antihypertensive effects, which make them a promising candidate for the treatment of hypertension and heart failure. Additionally, they have been shown to have anti-inflammatory effects, making them a potential therapeutic agent for inflammatory diseases. However, one of the limitations of this compound hydrazones is their potential toxicity, which requires careful monitoring and dose adjustment.

Future Directions

There are several future directions for the development of 2-[2-(2-furylmethylene)hydrazino]-N-isopropyl-2-oxoacetamide hydrazones. One of the directions is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, the development of novel derivatives with improved potency and selectivity is another direction for future research. Furthermore, the investigation of the potential of this compound hydrazones as a therapeutic agent in other diseases, such as cancer and neurological disorders, is another area for future research.

Scientific Research Applications

2-[2-(2-furylmethylene)hydrazino]-N-isopropyl-2-oxoacetamide hydrazones have been extensively studied for their potential as a therapeutic agent in various diseases. They have been shown to have potent diuretic and antihypertensive effects, making them a promising candidate for the treatment of hypertension and heart failure. Additionally, they have been studied for their potential as an anti-inflammatory agent in diseases such as rheumatoid arthritis and asthma.

properties

IUPAC Name

N'-[(E)-furan-2-ylmethylideneamino]-N-propan-2-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-7(2)12-9(14)10(15)13-11-6-8-4-3-5-16-8/h3-7H,1-2H3,(H,12,14)(H,13,15)/b11-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDAVWULDCDPCK-IZZDOVSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NN=CC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)C(=O)N/N=C/C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(2-furylmethylene)hydrazino]-N-isopropyl-2-oxoacetamide
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2-[2-(2-furylmethylene)hydrazino]-N-isopropyl-2-oxoacetamide
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2-[2-(2-furylmethylene)hydrazino]-N-isopropyl-2-oxoacetamide
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2-[2-(2-furylmethylene)hydrazino]-N-isopropyl-2-oxoacetamide
Reactant of Route 5
2-[2-(2-furylmethylene)hydrazino]-N-isopropyl-2-oxoacetamide
Reactant of Route 6
Reactant of Route 6
2-[2-(2-furylmethylene)hydrazino]-N-isopropyl-2-oxoacetamide

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